5-(2,3,4-Trimethoxyphenyl)pentanoic acid
Description
5-(2,3,4-Trimethoxyphenyl)pentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone linked to a 2,3,4-trimethoxyphenyl group. This structure combines hydrophobic aromatic features with a carboxylic acid moiety, making it a versatile scaffold for drug development. The trimethoxyphenyl group is known to enhance binding affinity to biological targets, particularly in anticancer agents, due to its planar structure and ability to intercalate with DNA or inhibit enzymes like EGFR and HDAC . Its molecular formula is C₁₄H₂₀O₅, with a molecular weight of 280.31 g/mol. The compound has been investigated in hybrid inhibitors targeting dual pathways in cancer therapy .
Properties
CAS No. |
859785-14-1 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H20O5/c1-17-11-9-8-10(6-4-5-7-12(15)16)13(18-2)14(11)19-3/h8-9H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
AQCHGNPIJAMZJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCCCC(=O)O)OC)OC |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that 5-(2,3,4-Trimethoxyphenyl)pentanoic acid exhibits notable biological activities:
Antioxidant Properties
The compound has demonstrated significant antioxidant capabilities due to its ability to scavenge free radicals. The methoxy groups contribute to this activity by stabilizing radical species through electron donation.
Anti-inflammatory Effects
Preliminary studies suggest that this compound can modulate inflammatory pathways. It has been shown to inhibit cyclooxygenase enzymes involved in the inflammatory response.
Cytotoxic Effects Against Cancer Cells
In vitro studies have revealed that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the growth of MDA-MB-231 human breast cancer cells with an IC50 value indicating moderate efficacy .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of this compound derivatives against several cancer cell lines. Results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments. For example, a derivative showed an IC50 value of 17.22 μM against prostate cancer cells (PC-3), demonstrating significant potential for further development .
Case Study 2: Anti-inflammatory Efficacy
In an experimental model of inflammation induced by carrageenan in rats, this compound was administered and resulted in a significant reduction in paw edema compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and chemical properties of 5-(2,3,4-Trimethoxyphenyl)pentanoic acid are influenced by variations in substituents, chain length, and functional groups. Below is a detailed comparison with structurally related compounds:
Substituent Variations on the Phenyl Ring
(a) 4-(2,3,4-Trimethoxyphenyl)butanoic acid
- Structure: Shorter carbon chain (butanoic acid instead of pentanoic acid).
- Similarity : 0.98 (CAS 10538-48-4) .
(b) 5-(2,3-Dimethoxyphenyl)pentanoic acid
- Structure : Lacks the 4-methoxy group.
- Similarity : 0.96 (CAS 54130-93-7) .
- Impact : The absence of the 4-methoxy group reduces steric bulk and electronic effects, diminishing binding affinity in receptor assays .
(c) 5-(3,4-Methylenedioxyphenyl)pentanoic acid
Chain Length Modifications
(a) Pentanoic Acid vs. Hexanoic/Heptanoic Acid Derivatives
- Example: (E)-6-(4-(3-(3,4,5-Trimethoxyphenyl)acryloyl)phenoxy)hexanoic acid (Compound 2b) .
- Impact: Longer chains (hexanoic/heptanoic) improve solubility and may enhance membrane permeability but could reduce target specificity due to increased flexibility.
(b) Cyclization Attempts
- Example: Failed cyclization of 5-(p-methoxyphenyl)-pentanoic acid using polyphosphoric acid .
- Insight : The 2,3,4-trimethoxy configuration likely stabilizes the linear structure, making cyclization less feasible compared to dimethoxy variants.
Functional Group Additions
(a) Heterocyclic Modifications
- Example: 5-(1-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamido)pentanoic acid (Compound 4t) .
- Impact : Introduction of triazole rings enhances hydrogen bonding and π-π stacking, improving inhibition of kinases like EGFR .
(b) Cholecystokinin Antagonists
- Example: Loxiglumide (CR 1505), a pentanoic acid derivative with dichlorobenzoylamino and methoxypropyl groups .
- Divergent Activity : Demonstrates how altering substituents shifts activity from anticancer to gastrointestinal applications.
Stereochemical Considerations
- Example: (S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (Compound 2e) .
- Impact : Chirality influences receptor binding; the (S)-configuration in analogs enhances specificity for peptide targets .
Q & A
Q. How are conflicting spectral data (e.g., IR vs. Raman) resolved for this compound?
- Methodological Answer : Hybrid spectroscopic approaches, such as IR-Raman correlation maps, differentiate vibrational modes. For example, carbonyl stretching (1700–1720 cm⁻¹) in IR may overlap with aromatic C–H bends in Raman, but DFT-simulated spectra (Gaussian 16) assign peaks unambiguously by comparing force constants and dipole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
